molecular formula C6H11NO2 B054951 (2R,3S)-1-amino-2,3-dimethylcyclopropane-1-carboxylic acid CAS No. 116498-02-3

(2R,3S)-1-amino-2,3-dimethylcyclopropane-1-carboxylic acid

Cat. No. B054951
M. Wt: 129.16 g/mol
InChI Key: OWYKWRBYBBHPFS-WBMBKJJNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3S)-1-amino-2,3-dimethylcyclopropane-1-carboxylic acid, commonly known as ADMC, is a non-proteinogenic amino acid that has gained significant attention in the scientific community due to its unique structural and functional properties. ADMC has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for various research applications.

Mechanism Of Action

The mechanism of action of ADMC is not fully understood, but it is believed to involve its interaction with various cellular receptors and signaling pathways. ADMC has been found to modulate the activity of certain enzymes and proteins, leading to changes in cellular function and gene expression.

Biochemical And Physiological Effects

ADMC has been shown to exhibit a wide range of biochemical and physiological effects, including modulation of immune system function, inhibition of viral replication, and induction of apoptosis in cancer cells. Additionally, ADMC has been found to have antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for various inflammatory diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of ADMC is its unique structural and functional properties, which make it a promising candidate for various research applications. Additionally, ADMC is relatively easy to synthesize and has a long shelf-life, making it a convenient reagent for laboratory experiments. However, one limitation of ADMC is its high cost, which may limit its use in certain research applications.

Future Directions

There are many potential future directions for research on ADMC. One area of interest is the development of ADMC-based therapeutic agents for the treatment of various diseases, including cancer and inflammatory disorders. Additionally, there is potential for ADMC to be used in the development of novel biomaterials for tissue engineering and regenerative medicine. Finally, further research is needed to fully understand the mechanism of action of ADMC and its potential interactions with other cellular components.

Synthesis Methods

ADMC can be synthesized through a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reagents to create ADMC, while enzymatic synthesis utilizes enzymes to catalyze the reaction. Both methods have been shown to be effective in producing high yields of pure ADMC.

Scientific Research Applications

ADMC has been extensively studied for its potential therapeutic applications in the treatment of various diseases. It has been found to exhibit anti-inflammatory, antiviral, and anticancer properties, making it a promising candidate for drug development. Additionally, ADMC has been shown to have potential applications in the field of biotechnology, particularly in the production of novel biomaterials.

properties

CAS RN

116498-02-3

Product Name

(2R,3S)-1-amino-2,3-dimethylcyclopropane-1-carboxylic acid

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

(2R,3S)-1-amino-2,3-dimethylcyclopropane-1-carboxylic acid

InChI

InChI=1S/C6H11NO2/c1-3-4(2)6(3,7)5(8)9/h3-4H,7H2,1-2H3,(H,8,9)/t3-,4+,6?

InChI Key

OWYKWRBYBBHPFS-WBMBKJJNSA-N

Isomeric SMILES

C[C@@H]1[C@@H](C1(C(=O)O)N)C

SMILES

CC1C(C1(C(=O)O)N)C

Canonical SMILES

CC1C(C1(C(=O)O)N)C

synonyms

Cyclopropanecarboxylic acid, 1-amino-2,3-dimethyl-, (1alpha,2beta,3beta)- (9CI)

Origin of Product

United States

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